molecular formula C11H12FNO B2797566 (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine CAS No. 338401-19-7

(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine

Cat. No. B2797566
M. Wt: 193.221
InChI Key: LZZVLKBPGRAIAO-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • “(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine” is a chemical compound with the molecular formula C₁₁H₁₂FNO.

  • It is an oxime derivative, characterized by the presence of a hydroxylamine functional group.

  • The compound exhibits geometric isomerism due to the double bond in its structure.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of an aldehyde or ketone with hydroxylamine.

    • The specific synthetic route and conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a cyclopropyl ring attached to a phenyl group, connected via an ethylidene linker.

    • The fluorine atom is positioned ortho to the phenyl ring.

    • The E-configuration indicates that the double bond is in a trans arrangement.





  • Chemical Reactions Analysis



    • Research papers would provide insights into the reactivity of this compound, potential reactions, and functional group transformations.





  • Physical And Chemical Properties Analysis



    • Research would reveal details about melting point, solubility, stability, and other physical properties.

    • Chemical properties may include acidity/basicity, reactivity, and potential functional group modifications.




  • Scientific Research Applications

    Overview of Hydroxylamine Derivatives

    Hydroxylamine and its derivatives, such as (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine, have been the subject of scientific research due to their various biological activities. The review by Gross (1985) highlights that hydroxylamine is a product of normal cellular metabolism but also a potent mutagen in vitro. Despite its potential, it has not shown carcinogenic capabilities. Interestingly, it demonstrates carcinostatic activity against certain tumors in animals and can inactivate or inhibit a number of cellular enzymes and some viruses in vitro. Moreover, hydroxylamine is a skin irritant and sensitizer, causing dermatitis and being corrosive to the eyes. Acute and chronic exposures have caused methemoglobinemia and sulfhemoglobinemia (Gross, 1985).

    Ethylene Perception and Fruit Ripening

    The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, a derivative related to the cyclopropyl group, has shown significant effects on ethylene perception and fruit ripening. Watkins (2006) provides an extensive review of 1-MCP's effects, demonstrating its role in improving the maintenance of product quality by inhibiting the ethylene perception in fruits and vegetables. This commercial technology has been adopted rapidly by many apple industries globally, indicating the potential benefits and limitations for its commercialization across various fruits and vegetables (Watkins, 2006).

    Isoxazolone Derivatives in Medicinal Chemistry

    Laroum et al. (2019) discuss the synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, highlighting the significant biological and medicinal properties of isoxazolone derivatives. These derivatives constitute excellent intermediates for the synthesis of numerous heterocycles and undergo several chemical transformations. The research demonstrates a simple and environmentally friendly procedure for preparing heterocycles by multi-component reactions, offering insights into the chemical versatility and potential pharmacological applications of compounds containing cyclopropyl and hydroxylamine groups (Laroum et al., 2019).

    Safety And Hazards



    • Safety information, toxicity, and potential hazards associated with handling or exposure should be explored in relevant studies.




  • Future Directions



    • Future research could focus on optimizing synthesis methods, exploring applications, and investigating potential therapeutic uses.




    properties

    IUPAC Name

    (NE)-N-[1-[2-(4-fluorophenyl)cyclopropyl]ethylidene]hydroxylamine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H12FNO/c1-7(13-14)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11,14H,6H2,1H3/b13-7+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LZZVLKBPGRAIAO-NTUHNPAUSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=NO)C1CC1C2=CC=C(C=C2)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C(=N\O)/C1CC1C2=CC=C(C=C2)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H12FNO
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    193.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine

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